Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate
CAS No.: 175079-12-6
Cat. No.: VC20920677
Molecular Formula: C41H36B2F8N2P2Pd
Molecular Weight: 898.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175079-12-6 |
|---|---|
| Molecular Formula | C41H36B2F8N2P2Pd |
| Molecular Weight | 898.7 g/mol |
| IUPAC Name | benzonitrile;3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);ditetrafluoroborate |
| Standard InChI | InChI=1S/C27H26P2.2C7H5N.2BF4.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*8-6-7-4-2-1-3-5-7;2*2-1(3,4)5;/h1-12,14-21H,13,22-23H2;2*1-5H;;;/q;;;2*-1;+2 |
| Standard InChI Key | VCESXCUPOICDRS-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd+2] |
| Canonical SMILES | [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd+2] |
Introduction
Chemical Structure and Properties
Molecular Structure
Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate possesses a complex three-dimensional structure centered around a palladium(II) metal ion. The coordination sphere of the palladium atom consists of a bidentate 1,3-bis(diphenylphosphino)propane ligand (commonly known as dppp in scientific literature, though we will use the full name throughout this article) and two benzonitrile ligands. The tetrafluoroborate ions (BF4-) serve as counter-ions to balance the positive charge on the palladium complex .
The 1,3-bis(diphenylphosphino)propane ligand coordinates to the palladium through its two phosphorus atoms, forming a chelate ring that enhances the stability of the complex. Each phosphorus atom in this ligand bears two phenyl groups, contributing to both the steric bulk and electronic properties of the catalyst. The benzonitrile ligands coordinate through their nitrogen atoms, providing additional stabilization to the palladium center while maintaining its catalytic activity.
Physical Properties
The physical properties of Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate are summarized in Table 1 below.
Table 1: Physical Properties of Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate
Chemical Properties
Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate exhibits chemical properties characteristic of palladium(II) complexes with mixed ligand systems. The palladium center can undergo various transformations including ligand exchange, oxidative addition, reductive elimination, and coordination with additional substrates during catalytic cycles.
The 1,3-bis(diphenylphosphino)propane ligand provides electronic stabilization to the palladium center while also influencing its steric environment. This bidentate phosphine ligand creates a specific bite angle that affects the reactivity and selectivity of the catalyst in various transformations. The benzonitrile ligands are relatively labile and can be displaced by incoming substrates during catalytic processes, enabling the complex to engage in diverse reaction pathways .
The tetrafluoroborate counter-ions contribute to the compound's solubility properties and may influence its reactivity in certain solvent systems. These counter-ions are generally non-coordinating, allowing the palladium center to maintain open coordination sites for substrate binding and activation.
Synthesis Methods
The synthesis of Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate typically involves the reaction of palladium(II) precursors with the 1,3-bis(diphenylphosphino)propane ligand and benzonitrile in the presence of tetrafluoroborate ions.
A general synthetic approach involves the following steps:
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Preparation of a suitable palladium(II) source, such as palladium(II) chloride or another palladium salt
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Introduction of the 1,3-bis(diphenylphosphino)propane ligand to coordinate with the palladium center
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Addition of benzonitrile to occupy the remaining coordination sites
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Incorporation of tetrafluoroborate ions as counter-ions, typically through anion exchange
The specific reaction conditions, including temperature, solvent system, and reaction time, are crucial for obtaining high purity products with the desired structural features.
Applications in Catalysis
Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate functions as a highly effective catalyst in various organic transformations. The complex's catalytic activity stems from the palladium center's ability to facilitate bond-forming and bond-breaking processes while being stabilized by the surrounding ligand environment .
This compound serves as a catalyst or precatalyst in several important reaction types:
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Cross-coupling reactions: The palladium complex can catalyze various cross-coupling transformations including Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds.
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Carbonylation reactions: The complex can facilitate the insertion of carbon monoxide into organic substrates, enabling the synthesis of carbonyl-containing compounds.
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Hydrogenation processes: The catalyst can activate hydrogen for addition across unsaturated bonds in organic substrates.
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C-H activation reactions: The palladium center can promote the functionalization of typically unreactive C-H bonds in organic molecules .
The catalytic performance of this compound is enhanced by its unique structural features, particularly the combination of the bidentate phosphine ligand and the labile benzonitrile ligands, which creates a balance between stability and reactivity necessary for efficient catalysis .
| Safety Aspect | Details | Reference |
|---|---|---|
| Classification | Hazardous substance | |
| Hazard Statement | H314 (Causes severe skin burns and eye damage) | |
| Recommended Protection | Protective clothing, eyewear, gloves | |
| Storage Requirements | Store in cool, dry conditions away from incompatible materials | |
| Disposal Considerations | Follow local regulations for hazardous waste disposal | |
| When working with this compound, researchers should adhere to standard laboratory safety protocols, including: |
-
Use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses
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Handling in well-ventilated areas or fume hoods to minimize inhalation risks
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Avoiding contact with skin, eyes, and clothing
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Implementing proper storage practices in sealed containers under recommended conditions
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Following institutional and regulatory guidelines for disposal of chemical waste
Comparison with Related Palladium Complexes
To better understand the unique properties and applications of Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate, it is valuable to compare it with related palladium complexes, particularly those containing similar ligand systems but different counter-ions or co-ligands.
Table 4: Comparison of Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate with Related Compounds
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